1-Ethyltriazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

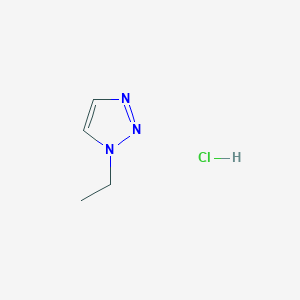

1-Ethyltriazole;hydrochloride is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Mécanisme D'action

Target of Action

1-Ethyltriazole;hydrochloride, as a member of the triazole family, is known to interact with a variety of enzymes and receptors in the biological system . .

Mode of Action

Triazoles in general are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets, leading to various biological activities.

Biochemical Pathways

Triazoles are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a drug’s bioavailability .

Result of Action

Triazoles are known to show versatile biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyltriazole;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of ethyl azide with propargyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated as the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyltriazole;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

Oxidation: Triazole N-oxides.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Applications De Recherche Scientifique

1-Ethyltriazole;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

1,2,4-Triazole: Known for its use in antifungal agents and other pharmaceuticals.

Imidazole: A structurally related compound with a wide range of applications in medicine and industry.

Uniqueness: 1-Ethyltriazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound for various applications.

Activité Biologique

1-Ethyltriazole;hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antiviral, anticancer, and antifungal effects, supported by data tables and relevant case studies.

Overview of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of biological activities, making them significant in medicinal chemistry. The specific compound this compound has been studied for its potential therapeutic applications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, research indicated that certain triazole-containing compounds exhibit significant inhibition of viral infectivity, particularly against influenza viruses. In one study, derivatives were shown to reduce the infectivity of influenza strains by over 90% at specific concentrations .

Table 1: Antiviral Efficacy of Triazole Derivatives

| Compound | Virus Strain | Infectivity Reduction (%) | Concentration (mg/100 μL) |

|---|---|---|---|

| Compound 1 | H1N1 | >90 | 0.4 |

| Compound 2 | H3N2 | >90 | 0.4 |

| Compound 3 | H1N1 | 40 | 1.0 |

These findings suggest that triazole derivatives, including this compound, can serve as effective antiviral agents by targeting viral neuraminidase activity and other viral mechanisms.

Anticancer Activity

The anticancer potential of triazoles has also been extensively studied. A series of hybrid compounds synthesized from triazoles demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Triazole Hybrids

| Compound | Cancer Cell Line | IC50 (μg/mL) | Toxicity to Normal Cells (MRC5) |

|---|---|---|---|

| Compound 3 | PC3 | 21.86 | >76.90 |

| Compound 6 | A375 | 28.94 | >76.90 |

| Compound 1 | PC3 | 75.05 | >93.07 |

The data indicate that certain triazole hybrids not only inhibit cancer cell proliferation effectively but also exhibit lower toxicity towards normal cells, highlighting their potential as safer therapeutic options.

Antifungal Activity

Triazoles are well-known for their antifungal properties, particularly in treating fungal infections. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes, leading to cell death . Studies have shown that compounds with triazole cores exhibit potent antifungal activity against various pathogens.

Table 3: Antifungal Efficacy of Triazole Compounds

| Compound | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 μg/mL |

| Compound B | Aspergillus niger | 0.25 μg/mL |

| Compound C | Cryptococcus neoformans | 0.75 μg/mL |

The efficacy of these compounds against fungal pathogens illustrates the versatility of triazoles in therapeutic applications.

Case Studies and Research Findings

Several case studies have reported on the biological activity of triazoles:

- Antiviral Study : A recent study evaluated the effects of various triazole derivatives on influenza virus strains and found that modifications in the chemical structure significantly influenced antiviral potency .

- Anticancer Research : Another investigation focused on the synthesis of chiral Schiff base hybrids from triazoles and assessed their anticancer activities against prostate and skin cancer cell lines, revealing promising results with lower toxicity profiles compared to traditional chemotherapeutics .

- Antifungal Applications : Research highlighted the use of triazole derivatives in treating resistant fungal infections, demonstrating their importance in modern pharmacotherapy .

Propriétés

IUPAC Name |

1-ethyltriazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-2-7-4-3-5-6-7;/h3-4H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLDFLCSTPOKEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.